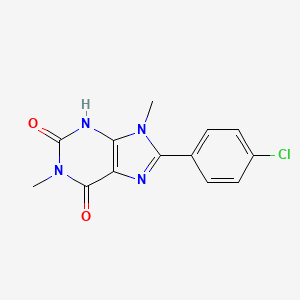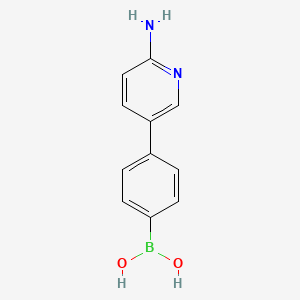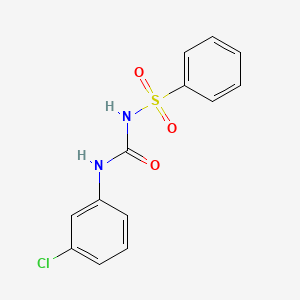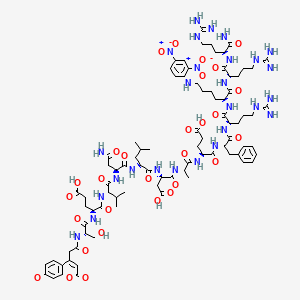
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2” is a fluorescent (FRET) peptide substrate. It contains the ‘Swedish’ Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site. This compound is used for assaying β-secretase-like activity of thimet oligopeptidase (TOP, EC 3.4.24.15), suggesting that TOP is a potential β-secretase candidate involved in the processing of APP in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-secretase and other proteases.
Biology: Helps in understanding the role of β-secretase in the processing of amyloid precursor protein, which is relevant to Alzheimer’s disease research.
Medicine: Potential use in developing diagnostic tools and therapeutic agents for neurodegenerative diseases.
Industry: Employed in the production of fluorescent probes and sensors for biochemical assays.
作用機序
The compound exerts its effects by serving as a substrate for β-secretase-like enzymes. The cleavage of the peptide bond at the β-secretase site results in the release of a fluorescent signal, which can be measured to determine enzyme activity. The molecular targets include β-secretase and other proteases involved in amyloid precursor protein processing .
類似化合物との比較
Similar Compounds
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-NH2: Similar structure but with one less arginine residue.
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.
Uniqueness
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 is unique due to its specific sequence and the presence of the ‘Swedish’ mutation, which makes it a valuable tool for studying β-secretase activity and amyloid precursor protein processing in Alzheimer’s disease research .
特性
分子式 |
C86H125N27O29 |
|---|---|
分子量 |
2001.1 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H125N27O29/c1-42(2)33-57(107-81(134)59(39-64(87)115)110-83(136)70(43(3)4)111-77(130)56(26-28-67(119)120)106-82(135)61(41-114)100-65(116)35-46-36-69(123)142-63-38-48(141-6)22-23-49(46)63)79(132)109-60(40-68(121)122)78(131)99-44(5)72(125)102-55(25-27-66(117)118)76(129)108-58(34-45-15-8-7-9-16-45)80(133)105-54(20-14-32-98-86(93)94)75(128)103-52(17-10-11-29-95-50-24-21-47(112(137)138)37-62(50)113(139)140)74(127)104-53(19-13-31-97-85(91)92)73(126)101-51(71(88)124)18-12-30-96-84(89)90/h7-9,15-16,21-24,36-38,42-44,51-61,70,95,114H,10-14,17-20,25-35,39-41H2,1-6H3,(H2,87,115)(H2,88,124)(H,99,131)(H,100,116)(H,101,126)(H,102,125)(H,103,128)(H,104,127)(H,105,133)(H,106,135)(H,107,134)(H,108,129)(H,109,132)(H,110,136)(H,111,130)(H,117,118)(H,119,120)(H,121,122)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t44-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,70-/m0/s1 |
InChIキー |
JMWOZBSRBQMNRH-UMYXCNLASA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


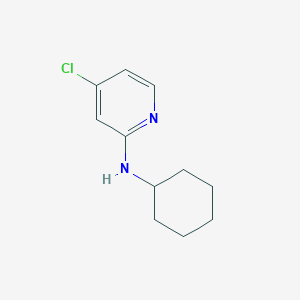
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
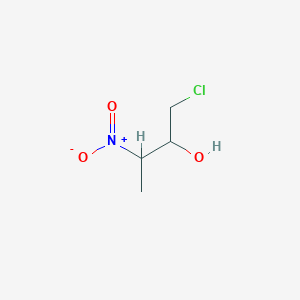


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
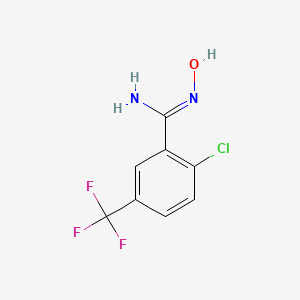
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


